(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Pharmaceutical Analysis Chiral Impurity PDE4 Inhibitors

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (CAS: S-isomer of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine) is a chiral primary amine with a phenyl ring substituted by ethoxy and methoxy groups. It is primarily used as a chiral building block in organic synthesis and pharmaceutical research.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B15312484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)N)OC
InChIInChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8H,4,12H2,1-3H3/t8-/m0/s1
InChIKeyVINGCSGMSKZRIG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine CAS: S-Isomer Chiral Amine for Research


(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine (CAS: S-isomer of 1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine) is a chiral primary amine with a phenyl ring substituted by ethoxy and methoxy groups . It is primarily used as a chiral building block in organic synthesis and pharmaceutical research. The compound is available as a free base and as a hydrochloride salt (CAS: 390815-35-7), with commercial purity typically ≥95% . As a chiral amine, its specific (S)-configuration is critical for applications requiring stereochemical control.

Why (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine Cannot Be Replaced with Generic Phenethylamine Analogs


Direct substitution with achiral or differently substituted analogs such as 4-ethoxy-3-methoxyphenethylamine (CAS 36377-59-0) or the (R)-enantiomer (CAS 1212996-60-5) is not scientifically valid [1]. The (S)-configured chiral center directly impacts molecular recognition in biological systems and stereoselective synthesis outcomes. The specific 4-ethoxy-3-methoxy substitution pattern confers distinct physicochemical properties (e.g., lipophilicity, H-bonding) compared to simpler methoxy- or unsubstituted phenethylamines. Furthermore, this compound serves as a critical intermediate or impurity marker in the synthesis of the PDE4 inhibitor Apremilast, where the specific (S)-enantiomer is required for accurate impurity profiling and regulatory compliance .

Quantitative Differentiation Evidence: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine vs. Comparators


Enantiomeric Purity for Apremilast Impurity Profiling

The (S)-enantiomer is a key intermediate and impurity marker in the synthesis of Apremilast, a PDE4 inhibitor. The related compound 1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine is a known Apremilast impurity (Impurity 42) . Accurate quantification of this (S)-enantiomer is essential for meeting regulatory purity specifications, whereas the achiral analog 4-ethoxy-3-methoxyphenethylamine has no established role in this application.

Pharmaceutical Analysis Chiral Impurity PDE4 Inhibitors

Chiral Recognition in Receptor Binding

The (S)-configuration dictates specific three-dimensional interactions with biological targets such as GPCRs and enzymes. While quantitative binding data for this exact compound is not publicly available, related chiral amines demonstrate significant enantiomeric differences. For instance, a closely related chiral amine, 3-(4-ethoxy-3-methoxyphenyl)pyrrolidine, exhibits higher affinity for the dopamine D3 receptor as a partial agonist, with selectivity that may reduce side effects compared to non-selective agonists [1]. This underscores the principle that stereochemistry profoundly impacts pharmacology.

Stereoselective Binding GPCR CNS Research

Purity and Analytical Characterization for Reliable Synthesis

Commercial supply of the hydrochloride salt (CAS 390815-35-7) is typically provided with a purity of ≥95% and includes batch-specific analytical data such as NMR, HPLC, and GC to confirm identity and purity . This level of characterization is essential for reproducible synthetic outcomes in complex molecule construction. In contrast, less common analogs like the achiral phenethylamine derivative may not be offered with the same rigorous analytical support.

Organic Synthesis Chiral Building Block Analytical Chemistry

Differentiation from Psychedelic Phenethylamine MEPEA

The target compound is a chiral α-methylbenzylamine, whereas 3-methoxy-4-ethoxyphenethylamine (MEPEA) is a well-known psychedelic phenethylamine with a human psychoactive dose of 300 mg and a Shulgin rating of +1 [1][2]. The structural difference—a methyl group on the α-carbon and the resulting chiral center—fundamentally alters pharmacological activity and legal/regulatory status. This distinction is critical for researchers to avoid unintended psychoactive effects or regulatory complications.

Drug Discovery Structural Alert Psychoactive Compounds

Lipophilicity and Physicochemical Profile

The calculated logP for 4-ethoxy-3-methoxyphenethylamine is approximately 2.30 , while a structurally similar ketone derivative (1-(4-ethoxy-3-methoxyphenyl)ethanone) has a logP of 2.30 [1]. This suggests that the 4-ethoxy-3-methoxyphenyl scaffold confers moderate lipophilicity. The addition of the α-methyl group in the target compound increases steric bulk and slightly alters lipophilicity compared to the unsubstituted phenethylamine, potentially influencing membrane permeability and binding to hydrophobic pockets.

ADME Medicinal Chemistry Drug Design

Primary Research and Industrial Applications for (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine


Synthesis and Impurity Profiling of Apremilast

Used as a chiral intermediate and as an impurity marker (Impurity 42) in the synthesis and quality control of the PDE4 inhibitor Apremilast. The (S)-enantiomer is essential for developing and validating analytical methods to ensure drug purity and safety .

Chiral Building Block for Medicinal Chemistry

Serves as a chiral amine building block for the synthesis of pharmaceutical candidates. Its defined stereochemistry is critical for exploring structure-activity relationships (SAR) and developing enantiopure drug candidates targeting GPCRs, enzymes, and other chiral biological targets [1].

Development of Chiral Ligands and Catalysts

Employed in the preparation of chiral ligands for asymmetric catalysis. The specific (S)-configuration allows for the design of catalysts that induce high enantioselectivity in key synthetic transformations .

Reference Standard for Analytical Method Development

Utilized as a reference standard in the development of chiral HPLC and SFC methods. Its well-defined enantiomeric purity and availability of analytical data (NMR, HPLC, GC) make it suitable for calibrating instruments and validating separation methods .

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